1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 878669-96-6
VCID: VC2204487
InChI: InChI=1S/C11H18N2/c1-8(2)11-10-5-4-9(3)13(10)7-6-12-11/h4-5,8,11-12H,6-7H2,1-3H3
SMILES: CC1=CC=C2N1CCNC2C(C)C
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS No.: 878669-96-6

Cat. No.: VC2204487

Molecular Formula: C11H18N2

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine - 878669-96-6

Specification

CAS No. 878669-96-6
Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
IUPAC Name 6-methyl-1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C11H18N2/c1-8(2)11-10-5-4-9(3)13(10)7-6-12-11/h4-5,8,11-12H,6-7H2,1-3H3
Standard InChI Key SNNKJLGBMUIAOX-UHFFFAOYSA-N
SMILES CC1=CC=C2N1CCNC2C(C)C
Canonical SMILES CC1=CC=C2N1CCNC2C(C)C

Introduction

Chemical Identity and Structural Properties

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound containing two nitrogen atoms in its core structure. The compound belongs to the broader family of pyrrolo[1,2-a]pyrazines, which have gained attention in chemical and pharmaceutical research due to their versatile biological activities.

Chemical Identification Data

The compound is uniquely identified through several chemical identifiers that precisely describe its molecular structure and allow for unambiguous reference in scientific literature and databases.

Table 1: Chemical Identification Parameters of 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

ParameterValue
CAS Registry Number878669-96-6
Molecular FormulaC₁₁H₁₈N₂
Molecular Weight178.27 g/mol
IUPAC Name6-methyl-1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Standard InChIInChI=1S/C11H18N2/c1-8(2)11-10-5-4-9(3)13(10)7-6-12-11/h4-5,8,11-12H,6-7H2,1-3H3
Standard InChIKeySNNKJLGBMUIAOX-UHFFFAOYSA-N
Canonical SMILESCC1=CC=C2N1CCNC2C(C)C
PubChem Compound ID6488367

The compound features a bicyclic structure consisting of a pyrrole ring fused with a partially saturated pyrazine ring. The molecule contains two key substituents: a methyl group at position 6 and an isopropyl group at position 1. These specific substituents distinguish it from other members of the pyrrolo[1,2-a]pyrazine family and contribute to its unique chemical and potential biological properties.

Structural Characteristics

The core structure of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine consists of a bicyclic system where a pyrrole ring is fused with a partially saturated pyrazine ring. This unique arrangement creates a rigid scaffold with specific spatial orientation that influences its chemical behavior and potential biological interactions.

The presence of the isopropyl group at position 1 introduces steric bulk and hydrophobicity to one region of the molecule, while the methyl group at position 6 provides additional hydrophobic character to another region. This distribution of substituents creates an asymmetric electron density distribution across the molecule, which likely influences its binding capabilities with potential biological targets.

Physical Properties

The physical properties of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine contribute significantly to its behavior in various experimental conditions and potential applications. Understanding these properties is essential for researchers working with this compound.

Solubility Profile

Based on its structure, 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is expected to demonstrate moderate solubility in organic solvents due to its hydrophobic substituents (isopropyl and methyl groups) and limited water solubility due to its predominantly non-polar character. The presence of two nitrogen atoms in the heterocyclic system does provide some potential for hydrogen bonding, which might slightly enhance its solubility in protic solvents.

Spectroscopic Properties

The heterocyclic nature of the compound, combined with its specific substitution pattern, creates a unique spectroscopic profile that can be utilized for its identification and characterization. The aromatic pyrrole ring likely contributes to characteristic UV absorption peaks, while the nitrogen atoms and substituents create specific patterns in IR and NMR spectra.

Synthetic Methodologies

The synthesis of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine requires careful consideration of reaction conditions to ensure proper formation of the bicyclic system and specific placement of the substituents.

Purification and Characterization

After synthesis, purification of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves chromatographic techniques to separate it from reaction by-products and unreacted starting materials. Characterization is commonly performed using a combination of spectroscopic methods including NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Chemical Reactivity

The reactivity of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is influenced by its bicyclic structure, the presence of two nitrogen atoms, and its specific substituents.

Common Transformation Reactions

Based on the reactivity of similar heterocyclic compounds, 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine likely participates in various chemical transformations including:

Table 2: Potential Chemical Transformations of 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Reaction TypeReagentsPotential Products
OxidationOxidizing agents (e.g., KMnO4)Oxidized derivatives (keto or carboxylic acid functionalities)
ReductionReducing agents (e.g., LiAlH4)Further saturated derivatives
Electrophilic SubstitutionElectrophiles (e.g., halogens, nitration reagents)Substituted pyrrole ring derivatives
Nucleophilic SubstitutionVarious nucleophilesDerivatives with modified substituents
N-alkylationAlkyl halidesN-alkylated derivatives

Research Applications

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several potential applications in scientific research and pharmaceutical development.

Medicinal Chemistry Applications

In medicinal chemistry, 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could serve as:

  • A scaffold for the development of novel antimicrobial agents

  • A starting point for structure-activity relationship studies

  • A building block for more complex bioactive molecules

  • A potential pharmacophore for targeting specific biological receptors or enzymes

Synthetic Chemistry Applications

In synthetic chemistry, this compound could function as:

  • An intermediate in the synthesis of more complex heterocyclic systems

  • A model compound for studying the reactivity of bicyclic nitrogen-containing heterocycles

  • A substrate for developing new synthetic methodologies

Comparative Analysis with Related Compounds

Comparing 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with structurally related compounds provides valuable insights into how specific structural modifications influence chemical and biological properties.

Comparison with 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 73627-18-6) represents a simpler analog with a methyl substituent at position 1 instead of an isopropyl group .

Table 3: Comparison of 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with Related Compounds

Property1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Molecular FormulaC₁₁H₁₈N₂C₈H₁₂N₂
Molecular Weight178.27 g/mol136.20 g/mol
Key SubstituentsIsopropyl at position 1, Methyl at position 6Methyl at position 1
Expected LipophilicityHigher due to isopropyl and additional methyl groupsLower
Steric HindranceGreater around position 1Less around position 1

The differences in substituents between these two compounds create variations in their three-dimensional structures, lipophilicity, and potential biological interactions. The larger isopropyl group in 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine introduces greater steric bulk, which may influence how the molecule interacts with biological receptors or enzyme binding sites .

Structure-Property Relationships

The specific substitution pattern in 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine likely influences several key properties:

  • Lipophilicity: The isopropyl and methyl substituents increase the compound's hydrophobic character compared to unsubstituted analogs

  • Molecular recognition: The spatial arrangement of substituents creates a unique shape for molecular recognition events

  • Metabolic stability: The isopropyl group may provide protection against certain metabolic transformations

  • Solubility profile: The balance of polar heterocyclic core and non-polar substituents determines its solubility behavior

Analytical Methods for Identification and Quantification

Accurate identification and quantification of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are essential for research and quality control purposes.

Spectroscopic Identification

Various spectroscopic techniques can be employed for the identification of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the hydrogen and carbon atoms in the molecule

  • Mass Spectrometry (MS): Offers precise molecular weight determination and fragmentation patterns

  • Infrared (IR) spectroscopy: Identifies specific functional groups and bond vibrations

  • Ultraviolet-Visible (UV-Vis) spectroscopy: Characterizes electronic transitions within the molecule

Chromatographic Analysis

Chromatographic techniques are valuable for both qualitative and quantitative analysis of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine:

  • High-Performance Liquid Chromatography (HPLC): Suitable for separation, identification, and quantification

  • Gas Chromatography (GC): Applicable for analysis if the compound has sufficient volatility

  • Thin-Layer Chromatography (TLC): Useful for rapid screening and reaction monitoring

Future Research Directions

The unique structure and potential biological activities of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suggest several promising research directions.

Medicinal Chemistry Investigations

Further exploration of the biological activities of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives could focus on:

  • Systematic screening against various microbial strains to assess antimicrobial potential

  • Structure-activity relationship studies to identify optimal substitution patterns for biological activity

  • Investigation of potential interactions with specific biological targets

  • Development of analogs with enhanced potency or improved pharmacokinetic properties

Synthetic Methodology Development

Advanced synthetic approaches for 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related compounds could include:

  • Development of more efficient and scalable synthetic routes

  • Exploration of stereoselective methods to prepare optically pure isomers

  • Application of green chemistry principles to improve sustainability of synthesis

  • Investigation of new catalytic systems for key transformation steps

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